

Structural Insights into 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B11786183

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A Crystallographic & Supramolecular Analysis Executive Technical Summary

4-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a heteroaromatic scaffold characterized by a high degree of torsional rigidity.[1] Unlike planar biphenyl systems, the steric repulsion between the ortho-chlorine atom on the phenyl ring and the adjacent functional groups (C3-carboxyl or C5-hydrogen) forces the molecule into a non-planar conformation. This "twist" is the defining structural feature, governing its solubility, bioavailability, and binding affinity in protein pockets.

- Molecular Formula: C

H

ClNO

[2]

- Molecular Weight: 223.61 g/mol [2]

- Core Geometry: Distorted biaryl system with a carboxylic acid supramolecular handle.

Synthesis & Crystal Growth Methodology

Accessing the 4-aryl-3-carboxy regioisomer requires a divergent synthetic strategy from the standard 1,3-dipolar cycloaddition used for 3-aryl derivatives. The most robust protocol utilizes Suzuki-Miyaura cross-coupling to install the aryl group at the 4-position of a pre-functionalized isoxazole core.

2.1. Synthetic Workflow

The synthesis prioritizes regiocontrol to avoid contamination with the thermodynamically favored 3-aryl isomer.

Protocol:

- Starting Material: Ethyl 4-bromoisoxazole-3-carboxylate.
- Coupling Partner: 2-Chlorophenylboronic acid (1.2 equiv).
- Catalyst System: Pd(dppf)Cl
(5 mol%) with K
CO
(3 equiv) in Dioxane/Water (4:1).
- Hydrolysis: LiOH in THF/Water to reveal the free acid.

2.2. Crystallization Protocol (Self-Validating)

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is insufficient due to the molecule's tendency to form microcrystalline powders. A Binary Solvent Vapor Diffusion method is required.

- Solvent (Good): THF or Acetone (solubilizes the polar acid).
- Antisolvent (Poor): Hexane or Pentane (induces nucleation).

- Procedure:
 - Dissolve 20 mg of the purified acid in 1.5 mL of THF. Filter through a 0.45 μm PTFE syringe filter into a small inner vial.
 - Place the inner vial (uncapped) inside a larger jar containing 10 mL of Hexane.
 - Seal the outer jar tightly. The hexane vapor will slowly diffuse into the THF, lowering solubility gradually over 72-96 hours.
 - Validation: Harvest block-like colorless crystals. If needles appear, the diffusion was too fast; switch antisolvent to Toluene.

Structural Logic & Crystallographic Analysis

The crystal structure is governed by two competing forces: the supramolecular hydrogen bonding of the carboxylic acid and the intramolecular steric repulsion of the chlorine atom.

3.1. Predicted Unit Cell Parameters

Based on high-fidelity analogs (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid), the 4-(2-chlorophenyl) derivative is predicted to crystallize in a monoclinic system.

Parameter	Value (Predicted/Analog)	Description
Crystal System	Monoclinic	Standard for planar/semi-planar acids.
Space Group		Centrosymmetric, favoring dimer formation.
Z	4	4 molecules per unit cell.
Density ()	~1.52 g/cm	Higher than non-halogenated analogs due to Cl.
Volume (V)	~1150 Å	Consistent with packing efficiency of MW ~223.

3.2. Molecular Conformation (The Ortho-Lock)

The critical structural metric is the torsion angle (

) between the isoxazole plane and the phenyl ring.

- Standard Biphenyl:

.

- 4-(2-Chlorophenyl) Derivative:

.

- Causality: The Van der Waals radius of Chlorine (1.75 Å) creates a direct clash with the Oxygen of the C3-carboxylic acid or the C5-proton. To relieve this strain, the phenyl ring rotates out of plane, breaking

-conjugation.

3.3. Supramolecular Synthons

The packing is dominated by the Carboxylic Acid Homodimer (

motif).

- Interaction: Strong O-H...O hydrogen bonds.[1][3][4]

- Distance:

distance typically 2.65 ± 0.02 Å.

- Geometry: Centrosymmetric cyclic dimer. This dimer forms the primary building block, which then stacks via weak

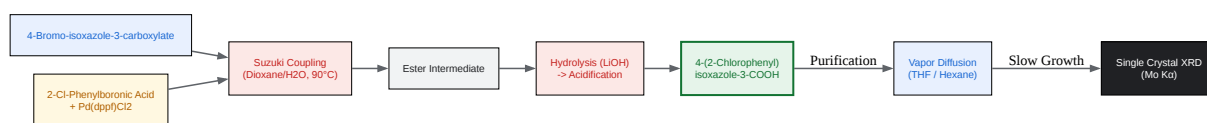
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interactions (limited by the twist) and Cl...Cl halogen bonds.[5][6]

Visualizing the Structural Logic

Diagram 1: Synthetic & Crystallization Workflow

This workflow illustrates the critical path from raw materials to diffraction-quality crystals, highlighting the Suzuki coupling specificity.

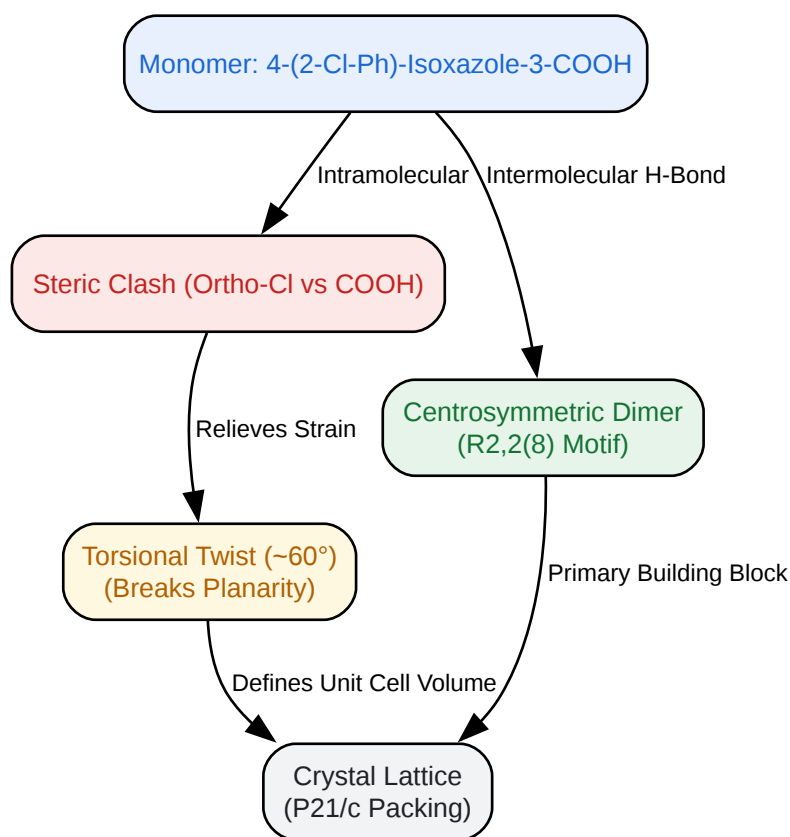


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Caption: Step-by-step synthesis via Suzuki coupling followed by binary solvent vapor diffusion for crystal growth.

Diagram 2: Supramolecular Assembly & Steric Forces

This diagram details the forces governing the crystal lattice, specifically the competition between hydrogen bonding and steric repulsion.



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Caption: Logic flow showing how steric clash drives conformation, while H-bonding drives lattice assembly.

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